molecular formula C7H5BrN2O B13324102 5-Bromo-3-(furan-2-yl)-1H-pyrazole

5-Bromo-3-(furan-2-yl)-1H-pyrazole

Cat. No.: B13324102
M. Wt: 213.03 g/mol
InChI Key: LZXITIGEJMJFNL-UHFFFAOYSA-N
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Description

5-Bromo-3-(furan-2-yl)-1H-pyrazole is a specialized heterocyclic compound designed for advanced chemical and pharmaceutical research. It integrates two privileged pharmacophores—a pyrazole ring and a furan heterocycle—into a single, versatile scaffold. This structure serves as a key synthetic intermediate for constructing novel molecules with potential biological activity. Pyrazole derivatives are extensively documented in scientific literature for their diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities . The bromine atom at the 5-position of the pyrazole ring provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to rapidly expand chemical libraries. The furan-2-yl moiety is a common feature in bioactive molecules, contributing to the compound's profile as a promising scaffold in drug discovery . Specifically, related hybrid structures featuring pyrazole and furan rings have demonstrated moderate to promising activity against a range of bacterial and fungal pathogens in experimental studies, highlighting their value in developing new antimicrobial agents . This compound is intended for use in exploratory synthesis, medicinal chemistry programs, and as a building block for creating more complex molecular architectures. It is supplied for laboratory research applications only. Intended Use: For Research Use Only (RUO). Not for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

5-bromo-3-(furan-2-yl)-1H-pyrazole

InChI

InChI=1S/C7H5BrN2O/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H,9,10)

InChI Key

LZXITIGEJMJFNL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NNC(=C2)Br

Origin of Product

United States

Synthetic Strategies for 5 Bromo 3 Furan 2 Yl 1h Pyrazole and Its Analogues

Foundational Cyclization Approaches to the Pyrazole-Furan Framework

The cornerstone of synthesizing the 3-(furan-2-yl)-1H-pyrazole core lies in cyclization reactions that form the pyrazole (B372694) ring. These methods traditionally involve the reaction of a hydrazine (B178648) derivative with a suitable 1,3-dielectrophilic precursor, which already contains the furan (B31954) moiety.

Reaction of Hydrazine Derivatives with Appropriate Precursors

The most prevalent method for constructing the pyrazole ring is the condensation reaction between a hydrazine and a compound containing a 1,3-dicarbonyl or an equivalent reactive system. nih.govbeilstein-journals.org The choice of hydrazine (e.g., hydrazine hydrate (B1144303), phenylhydrazine, or substituted hydrazines) allows for the introduction of various substituents at the N1 position of the pyrazole ring.

Chalcones, or α,β-unsaturated ketones, serve as critical precursors for the synthesis of pyrazolines (dihydro-1H-pyrazoles), which can be subsequently oxidized to form pyrazoles. nih.govuii.ac.idacs.org In the context of furan-containing pyrazoles, a furyl group is typically appended to the chalcone (B49325) backbone. The synthesis begins with the Claisen-Schmidt condensation of a furyl ketone with an appropriate aldehyde to yield the furan-chalcone.

The subsequent cyclization of this chalcone with a hydrazine derivative proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated system, followed by an intramolecular condensation to form the five-membered dihydropyrazole ring. uii.ac.idresearchgate.net For instance, the reaction of a furan-containing chalcone with hydrazine hydrate in a suitable solvent like ethanol, often under reflux, yields the corresponding 5-(furan-2-yl)-4,5-dihydropyrazole. researchgate.net Subsequent oxidation, if required, can furnish the aromatic pyrazole ring.

A notable example involves the synthesis of 5-Aryl-3-(5-bromo-3-benzofuran-2-yl)-1-pyrazole derivatives. scispace.comresearchgate.net In this multi-step synthesis, a chalcone intermediate is formed and then treated with hydrazine hydrate to yield a pyrazoline, which is subsequently derivatized. scispace.comresearchgate.net

Table 1: Examples of Furan-Pyrazole Synthesis via Chalcone Intermediates

Chalcone Precursor Hydrazine Reagent Product Reference
3-(Furan-2-yl)-1-phenylprop-2-en-1-one Hydrazine hydrate 5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole nih.govacs.org
1-(5-Bromobenzofuran-2-yl)-3-phenylprop-2-en-1-one Hydrazine hydrate 3-(5-Bromobenzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole scispace.comresearchgate.net

The Knorr pyrazole synthesis and related methodologies represent a direct and highly effective route to pyrazoles through the cyclization of β-dicarbonyl compounds with hydrazines. nih.govbeilstein-journals.org For the synthesis of 3-(furan-2-yl)-1H-pyrazoles, the precursor is a 1,3-diketone where one of the carbonyl groups is adjacent to a furan ring.

The reaction mechanism involves the initial formation of a hydrazone with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. The regioselectivity of the cyclization can be an issue with unsymmetrical diketones and substituted hydrazines, but in many cases, a single regioisomer is predominantly formed.

In some synthetic strategies, the furan ring itself can act as a masked carboxylic acid. For example, a furan ring can be oxidized to a dicarbonyl species, which can then be selectively reacted with a hydrazine to form the pyrazole ring, demonstrating a clever manipulation of the furan's reactivity. youtube.com

Ring-Closing Reactions Involving Furan and Pyrazole Ring Formation

While less common than building the pyrazole onto a furan-containing precursor, it is also possible to construct the furan ring onto a pre-existing pyrazole structure or to form both rings in a coordinated fashion. Syntheses of highly substituted furans can be achieved through various methods, including the Paal-Knorr furan synthesis from 1,4-dicarbonyl compounds or metal-catalyzed cycloisomerization reactions of appropriate precursors. organic-chemistry.org

For instance, a pyrazole derivative containing a suitable side chain could be elaborated into a 1,4-dicarbonyl functionality and subsequently cyclized to form the furan ring. Another approach involves the Vilsmeier-Haack formylation of a phenylhydrazone derivative of 2-acetylnaphtho[2,1-b]furan to create a pyrazole-4-carboxaldehyde, which then serves as a building block for further reactions. researchgate.net

Advanced Methodologies for Functionalization and Derivatization

Modern synthetic chemistry often seeks to improve efficiency and molecular diversity through advanced methodologies. For the synthesis of complex molecules like 5-bromo-3-(furan-2-yl)-1H-pyrazole, multicomponent reactions are particularly valuable.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient pathway to complex heterocyclic scaffolds. beilstein-journals.orgnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of compounds.

For the synthesis of pyrazole derivatives, a common MCR strategy involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl acetoacetate), and a hydrazine. beilstein-journals.orglongdom.org To synthesize a 3-furyl pyrazole via an MCR, furfural (B47365) (furan-2-aldehyde) is a logical choice for the aldehyde component. scirp.org

A three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water has been reported for the synthesis of 1H-pyrazole derivatives, showcasing an environmentally friendly approach. longdom.org By extension, using a furan-containing enaminone or furfural could lead to the desired furan-pyrazole framework. Four-component reactions have also been developed, for instance, by reacting 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, various aldehydes, and dimedone, highlighting the versatility of MCRs in creating complex pyrazole-containing structures. mdpi.com

1,3-Dipolar Cycloaddition Reactions in Pyrazole Construction

The 1,3-dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings like pyrazoles. nih.gov This reaction typically involves the addition of a 1,3-dipole, such as a diazo compound or a nitrilimine, to a dipolarophile, which is a molecule containing a multiple bond, like an alkyne or an alkene. nih.govnih.gov

For the synthesis of furan-tethered pyrazolines, a related class of compounds, nitrile imines can be generated in situ from hydrazones and trapped with a dipolarophile like 4-(furan-2-yl)but-3-en-2-one. researchgate.net This approach, while leading to pyrazolines, highlights the utility of furan-containing building blocks in cycloaddition reactions. researchgate.net A general strategy for pyrazole synthesis involves the reaction of hydrazonoyl halides with suitable enaminones, which proceeds via a 1,3-dipolar cycloaddition mechanism. For instance, novel bipyrazolyl methanone (B1245722) derivatives have been synthesized by reacting an enaminone derived from 1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one with various hydrazonoyl halides. tandfonline.com

The synthesis of pyrazoles can also be achieved through the reaction of diazo compounds with alkenes or alkynes. nih.govmdpi.com For example, α-diazo-β-ketophosphonates, sulfones, and esters react with electron-deficient alkenes to yield functionalized pyrazoles. nih.gov Flow chemistry has been employed for the 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane (B103560) to produce pyrazole derivatives, demonstrating a safer and more efficient approach. nih.gov

Intramolecular 1,3-dipolar cycloaddition reactions have also been utilized to create complex, fused pyrazole systems. fao.org This strategy often involves the synthesis of a precursor molecule containing both the 1,3-dipole and the dipolarophile, which then undergoes cyclization. fao.org

Dipole Precursor Dipolarophile Resulting Product Type Key Features
Hydrazones4-(furan-2-yl)but-3-en-2-oneFuran-tethered 2-pyrazolinesIn situ generation of nitrile imine. researchgate.net
Hydrazonoyl halidesEnaminonesBipyrazolyl methanonesRegioselective cycloaddition. tandfonline.com
α-Diazo-β-ketophosphonatesElectron-deficient alkenesFunctionalized pyrazolesAtom-economic strategy. nih.gov
TrimethylsilyldiazomethaneTerminal alkynesSubstituted pyrazolesContinuous-flow synthesis. nih.gov

Green Chemistry Principles and Catalytic Enhancements in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to develop more environmentally benign and sustainable processes. nih.gov This includes the use of greener solvents, alternative energy sources like microwave irradiation, and the development of recoverable and reusable catalysts. nih.govnih.gov

A significant focus has been on replacing hazardous reagents and solvents. For example, water has been explored as a green solvent for the synthesis of pyrazole derivatives, including fused systems like pyrano[2,3-c]pyrazoles. rsc.orgthieme-connect.com The "on water" synthesis of N-unsubstituted pyrazoles using semicarbazide (B1199961) hydrochloride as a safer alternative to hydrazine has been reported. rsc.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and align well with green chemistry principles. nih.govacs.org The synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through four-component reactions in a water-ethanol mixture under microwave irradiation, significantly reducing reaction times compared to conventional heating. nih.gov

Catalysis plays a crucial role in enhancing the efficiency and greenness of pyrazole synthesis. Various catalysts have been developed, including recyclable catalysts and nanocatalysts. nih.gov For instance, SnCl₂ has been used as a catalyst for the multicomponent synthesis of pyrano[2,3-c]pyrazoles. nih.gov Imidazole has been employed as a catalyst in aqueous media for the synthesis of pyrazolone (B3327878) derivatives. acs.org The use of magnetic nanocatalysts, such as copper ferrite (B1171679) (CuFe₂O₄), has been shown to be effective in the synthesis of pyrano[2,3-c]pyrazoles in water, with the catalyst being easily recoverable and reusable. nih.gov

Green Approach Reactants/Catalyst Product Type Advantages
"On water" synthesis1,3-Diketones, Semicarbazide hydrochloridePyrazole-3-carboxylatesAvoids toxic hydrazine. rsc.org
Microwave-assisted MCREthyl acetoacetate (B1235776), Hydrazine, Aldehydes, MalononitrilePyrano[2,3-c]pyrazolesReduced reaction time, eco-friendly solvent. nih.gov
Catalysis in aqueous mediaEthyl acetoacetate, Hydrazines, ImidazolePyrazolone derivativesEnvironmentally benign. acs.org
Recyclable nanocatalystAlkyl nitrile derivatives, Hydrazines, Acetylenedicarboxylate, Ethyl acetoacetate / CuFe₂O₄Pyrano[2,3-c]pyrazolesCatalyst reusability, reaction in water. nih.gov

Regioselectivity and Stereochemical Control in Synthesis

Controlling the regioselectivity and stereochemistry is a critical aspect of synthesizing substituted pyrazoles, as different isomers can exhibit distinct biological activities.

Directing Group Strategies and Reaction Optimization

Regioselectivity in pyrazole synthesis, particularly from the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines, is a well-documented challenge. The reaction can potentially yield two regioisomeric pyrazoles. The choice of solvent can significantly influence the regiochemical outcome. For instance, the use of aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) has been shown to dramatically improve regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles compared to protic solvents like ethanol. organic-chemistry.orgmdpi.com Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have also been found to enhance regioselectivity in pyrazole formation. acs.orgconicet.gov.ar

Directing groups can be employed to control the position of substitution in pre-formed pyrazole rings. For example, a SEM (2-(trimethylsilyl)ethoxymethyl) group can be used as a protecting and directing group to achieve regioselective C-H arylation of the pyrazole core. nih.gov By transposing the SEM group from one nitrogen to the other, the reactivity of the C-3 and C-5 positions can be effectively switched, allowing for sequential and controlled arylation. nih.gov

Reaction optimization is crucial for achieving high regioselectivity. Factors such as the nature of the substituents on the reactants, the type of catalyst, and the reaction temperature can all play a role. nih.govnih.gov In the synthesis of 3-CF₃-pyrazoles, silver-catalyzed reaction of trifluoromethylated ynones with hydrazines led to highly regioselective formation of the desired products. mdpi.com

Strategy Example System Outcome Reference
Solvent EffectsCondensation of 1,3-diketones with arylhydrazines in DMAcHigh regioselectivity for 1-aryl-3,4,5-substituted pyrazoles organic-chemistry.orgmdpi.com
Solvent EffectsReaction of 1,3-diketones with methylhydrazine in fluorinated alcoholsIncreased regioselectivity in N-methylpyrazole formation acs.orgconicet.gov.ar
Directing GroupsSEM-protected pyrazoles in palladium-catalyzed C-H arylationRegiocontrolled synthesis of fully substituted pyrazoles nih.gov
Catalyst ControlSilver-catalyzed reaction of trifluoromethylated ynones with hydrazinesHighly regioselective formation of 3-CF₃-pyrazoles mdpi.com

Isolation and Characterization of Isomeric Forms (e.g., E/Z Isomers)

While the aromatic nature of the pyrazole ring in this compound precludes E/Z isomerism within the core structure, the synthesis of its precursors or related non-aromatic analogues like pyrazolines can lead to stereoisomers. Furthermore, the synthesis of asymmetrically substituted pyrazoles can result in regioisomers, which require careful separation and characterization.

The synthesis of N-vinylated pyrazoles through the addition of pyrazoles to alkynes can yield both (E)- and (Z)-isomers. The stereochemical outcome of such reactions can often be controlled by the reaction conditions, such as the amount of base and the reaction time. nih.gov Silver carbonate (Ag₂CO₃) has been identified as a key reagent to switch the stereoselectivity, with its absence favoring the thermodynamically stable (E)-isomer and its presence leading to the (Z)-isomer. nih.gov

When a synthesis yields a mixture of regioisomers, such as in the reaction of an unsymmetrical β-ketoester with a substituted hydrazine, these isomers must be separated, typically by column chromatography. nih.gov The unambiguous identification of each isomer is then crucial. This is achieved through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov Advanced NMR techniques, like NOESY (Nuclear Overhauser Effect Spectroscopy), can be particularly useful in determining the spatial proximity of different substituents, thereby confirming the structure of a specific regioisomer. nih.gov In some cases, single-crystal X-ray diffraction can provide definitive structural proof of an isolated isomer. researchgate.net

Isomer Type Synthetic Context Control/Separation Method Characterization Techniques
E/Z IsomersAddition of pyrazoles to conjugated carbonyl alkynesControl of reaction conditions (e.g., presence/absence of Ag₂CO₃)NMR Spectroscopy
RegioisomersCondensation of unsymmetrical β-ketoesters with substituted hydrazinesColumn chromatography¹H NMR, ¹³C NMR, Mass Spectrometry, NOESY

Advanced Spectroscopic and Structural Characterization of Bromofurylpyrazoles

Comprehensive Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of a newly synthesized compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) would be required to unequivocally verify the identity of 5-Bromo-3-(furan-2-yl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of nitrogen atoms within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) and furan (B31954) rings. The single proton on the pyrazole ring (H-4) would likely appear as a singlet. The three protons of the 2-substituted furan ring would present as a characteristic set of multiplets. The NH proton of the pyrazole ring would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the pyrazole and furan rings. The carbon atom attached to the bromine (C-5 of the pyrazole) would be significantly influenced by the halogen's electronegativity and would appear in a characteristic region of the spectrum.

¹⁵N NMR: Nitrogen-15 NMR would be a powerful tool to probe the electronic environment of the two nitrogen atoms in the pyrazole ring, helping to confirm the heterocyclic structure.

Table 1: Predicted NMR Data for this compound

Technique Predicted Chemical Shifts (δ ppm) and Multiplicity
¹H NMR Data not available
¹³C NMR Data not available

Infrared (IR) Spectroscopy: Vibrational Analysis for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. For this compound, key absorptions would include N-H stretching vibrations for the pyrazole ring, C-H stretching for both aromatic rings, C=N and C=C stretching vibrations within the rings, and the C-O-C stretching of the furan ring. The C-Br stretching vibration would be expected at lower frequencies.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Vibrational Frequency (cm⁻¹)
N-H Stretch Data not available
Aromatic C-H Stretch Data not available
C=N Stretch Data not available
C=C Stretch Data not available
C-O-C Stretch Data not available

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. The presence of bromine would be easily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, which is used to confirm the elemental composition and molecular formula of the compound.

Table 3: Expected Mass Spectrometry Data for this compound

Technique Expected m/z Value
MS (Molecular Ion Peak) Data not available

X-ray Crystallography for Definitive Structural Elucidation

If a suitable single crystal of this compound could be grown, X-ray crystallography would offer the most definitive structural information.

Single Crystal X-ray Diffraction: Determination of Bond Lengths, Angles, and Torsion Angles

This technique would provide precise three-dimensional coordinates of each atom in the crystal lattice. From this data, exact bond lengths, bond angles, and torsion angles can be calculated, confirming the connectivity of the atoms and the geometry of the pyrazole and furan rings. This is considered the gold standard for structural elucidation.

Table 4: Predicted Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Key Bond Lengths (Å) Data not available
Key Bond Angles (°) Data not available

Computational Chemistry and in Silico Exploration of 5 Bromo 3 Furan 2 Yl 1h Pyrazole Systems

Quantum Chemical Investigations and Electronic Structure Analysis

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Prediction

No dedicated DFT studies on 5-Bromo-3-(furan-2-yl)-1H-pyrazole are available in the reviewed literature. Such an analysis would be crucial to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Global reactivity descriptors, which would be derived from these orbital energies, have not been calculated for this specific compound.

Electron Density Distribution and Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP analysis would identify the electrophilic and nucleophilic sites on the molecule, highlighting regions prone to electrostatic interactions, which is fundamental for predicting non-covalent interactions and potential binding modes with biological targets.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

Ligand-System Interactions and Binding Dynamics

In the absence of MD simulations, there is no information on the binding dynamics of this compound with any specific biological target. This type of analysis is vital for understanding the stability of a ligand-receptor complex, identifying key interacting residues, and calculating binding free energies.

Chemoinformatics and Predictive Modeling

A specific chemoinformatic model or quantitative structure-activity relationship (QSAR) study for this compound or a closely related series of analogues was not found. Such models are used to predict biological activity or physicochemical properties based on molecular structure, but require a dataset of tested compounds, which does not appear to be publicly available for this specific chemical scaffold.

Topological and Pharmacophore Descriptors

Topological descriptors are numerical values derived from the graph representation of a molecule, encoding information about its size, shape, and degree of branching. These descriptors are crucial in quantitative structure-activity relationship (QSAR) studies, where they are correlated with physicochemical properties and biological activities. For a molecule like this compound, key topological descriptors would include the Wiener index, molecular connectivity indices, and shape indices. These parameters help in comparing the molecule with others in a database and predicting its behavior.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For the furan-pyrazole scaffold, typical pharmacophoric features would include hydrogen bond acceptors (the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the furan (B31954) ring), hydrogen bond donors (the NH group of the pyrazole), and aromatic/hydrophobic regions (the furan and pyrazole rings). A study on pyrazolo furan-2(5H)-one derivatives, which share a similar core, identified aromatic rings, hydrogen bond acceptors, and hydrophobic groups as key pharmacophoric features. nih.gov The bromine atom in this compound adds a significant hydrophobic and electron-withdrawing feature, which can influence its interaction with biological targets.

A hypothetical pharmacophore model for this compound would likely consist of a combination of these features, providing a template for designing new molecules with potentially enhanced activity. The precise arrangement and combination of these features are critical for the molecule's ability to bind to a specific receptor or enzyme.

Table 1: Representative Topological and Pharmacophore Descriptors for Furan-Pyrazole Scaffolds

Descriptor TypeDescriptor ExampleTypical Value/FeatureSignificance
Topological Molecular Weight~241.05 g/mol Influences size and diffusion properties.
LogP (octanol-water partition coefficient)VariesIndicates lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA)~50-70 ŲPredicts drug transport properties.
Pharmacophore Hydrogen Bond AcceptorsN (pyrazole), O (furan)Key interaction points with biological targets.
Hydrogen Bond DonorsNH (pyrazole)Key interaction points with biological targets.
Aromatic RingsFuran, PyrazoleInvolved in π-π stacking and hydrophobic interactions.
Hydrophobic FeaturesBromo substituentEnhances binding to hydrophobic pockets.

Note: The values in this table are illustrative for the furan-pyrazole class of compounds and are not experimentally determined for this compound.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling via Computational Algorithms

The success of a potential drug candidate is heavily dependent on its pharmacokinetic properties, collectively known as ADMET. In silico ADMET prediction has become a standard practice in early-stage drug discovery to filter out compounds with unfavorable profiles. Various computational models and software are available to predict these properties for novel molecules like this compound.

Absorption: Predictions for oral bioavailability are often guided by Lipinski's Rule of Five. For this compound, its molecular weight and the number of hydrogen bond donors and acceptors fall within the favorable range. Its predicted LogP value would be a key determinant of its absorption.

Distribution: The extent of plasma protein binding and the ability to cross the blood-brain barrier are critical distribution parameters. The presence of the polar furan and pyrazole moieties, combined with the lipophilic bromo group, suggests a balanced solubility profile that could influence its distribution in the body.

Metabolism: The metabolic fate of the compound is predicted by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. The furan and pyrazole rings are potential sites for oxidation or other metabolic transformations.

Excretion: The route and rate of excretion are also important considerations. Computational models can predict whether the compound is likely to be cleared by the kidneys or liver.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. Early prediction of potential toxicity is crucial to avoid late-stage failures in drug development.

Table 2: Predicted ADMET Properties for a Representative Bromo-Furan-Pyrazole Compound

ADMET ParameterPredicted OutcomeImplication
Absorption HighGood potential for oral absorption.
P-glycoprotein SubstrateNo
Distribution Blood-Brain Barrier PenetrationModerate
Plasma Protein BindingModerate to High
Metabolism CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Excretion Renal ClearanceLikely
Toxicity Ames MutagenicityNon-mutagenic
hERG InhibitionLow risk

Note: This table presents a hypothetical ADMET profile based on general characteristics of similar compounds and is not based on specific experimental data for this compound.

In Silico Screening for Molecular Design and Property Prediction

In silico screening, particularly molecular docking, is a powerful technique to explore the potential interactions of a ligand with a biological target. For this compound, this involves docking the molecule into the active site of various enzymes or receptors to predict its binding affinity and mode of interaction. Pyrazole derivatives have been investigated as inhibitors of a wide range of targets, including kinases, proteases, and oxidoreductases.

The process begins with the generation of a 3D model of this compound, which is then computationally placed into the binding pocket of a target protein. The docking algorithm calculates the binding energy, which is an estimate of the binding affinity. A lower binding energy generally indicates a more favorable interaction.

For instance, based on the known activities of related compounds, this compound could be screened against cancer-related targets like vascular endothelial growth factor receptor (VEGFR) or cyclin-dependent kinases (CDKs). The docking results would reveal key interactions, such as hydrogen bonds between the pyrazole's nitrogen atoms and amino acid residues in the target's active site, or hydrophobic interactions involving the furan and bromo substituents.

These in silico screening studies are instrumental in:

Hit Identification: Identifying novel biological targets for the compound.

Lead Optimization: Guiding the chemical modification of the molecule to improve its binding affinity and selectivity.

Property Prediction: Correlating docking scores with potential biological activities.

The insights gained from these computational explorations provide a solid foundation for the rational design of future experimental studies on this compound and its analogs.

Structure Activity Relationship Sar Methodologies and Design Principles in Bromofurylpyrazoles

Systematic Modification and Derivatization Strategies for SAR Exploration

The exploration of the structure-activity relationship (SAR) for bromofurylpyrazoles, such as 5-Bromo-3-(furan-2-yl)-1H-pyrazole, hinges on systematic chemical modifications. This approach allows researchers to map the chemical space around a core scaffold to identify key structural features responsible for biological activity. Derivatization strategies often focus on three primary regions of the molecule: the pyrazole (B372694) core, the furan (B31954) ring, and the bromine substituent.

Key modification strategies include:

Substitution at the N-1 position of the pyrazole ring: The nitrogen atom at the N-1 position is a common site for derivatization. Alkylation, arylation, or acylation at this position can significantly influence the compound's lipophilicity, solubility, and steric profile, thereby affecting its binding affinity and pharmacokinetic properties.

Modification of the furan ring: The furan moiety can be substituted at its open positions or replaced entirely with other heterocyclic or aromatic rings (scaffold hopping) to investigate the role of its electronic and steric properties. acs.org

Variation of the halogen substituent: Replacing the bromine atom at the C-5 position with other halogens (fluorine, chlorine, iodine) or other functional groups can alter the electronic distribution and steric bulk, which can be crucial for molecular recognition.

These systematic modifications are essential for building a comprehensive SAR model, guiding the design of more potent and selective compounds.

Table 1: Potential Derivatization Sites on the this compound Scaffold

Modification Site Position Potential Modifications Potential Impact
Pyrazole RingN-1Alkyl, Aryl, Acyl groupsAltered lipophilicity, solubility, steric hindrance
Pyrazole RingC-4Small alkyl or halogen groupsModified electronic properties and steric profile
Furan RingC-3', C-4', C-5'Alkyl, Halogen, Nitro groupsChanges in electronics and binding interactions
Halogen SubstituentC-5F, Cl, I, CN, OCH₃Altered electronic and steric properties, potential for new interactions

Influence of Halogen Substituents on Molecular Recognition Elements and Electronic Properties

The bromine atom at the C-5 position of the pyrazole ring in this compound plays a significant role in modulating the molecule's physicochemical properties and its interactions with biological targets. Halogen atoms are frequently incorporated into drug candidates to enhance binding affinity, selectivity, and metabolic stability.

The influence of halogen substituents can be attributed to several factors:

Steric and Hydrophobic Effects: The size of the halogen atom (I > Br > Cl > F) impacts the steric profile of the molecule. This can be critical for fitting into a specific binding pocket. Furthermore, halogens contribute to the lipophilicity of the compound, which can enhance hydrophobic interactions with the target protein. researchgate.net The substitution of a hydrogen atom with a halogen can significantly alter the molecule's interaction with proteins like human serum albumin. researchgate.net

Halogen Bonding: Heavier halogens like bromine and iodine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms such as oxygen or nitrogen in the binding site. This specific type of interaction can contribute significantly to binding affinity and selectivity.

The choice of halogen is a critical design element, with each halogen offering a unique combination of steric, electronic, and bonding properties. rsc.org

Table 2: Properties of Halogen Substituents

Halogen Atomic Radius (Å) Electronegativity (Pauling Scale) Hydrophobic Parameter (π)
Fluorine (F)0.643.980.14
Chlorine (Cl)0.993.160.71
Bromine (Br)1.142.960.86
Iodine (I)1.332.661.12
Data sourced from multiple scientific resources. researchgate.net

Contribution of the Furan Heterocycle to Ligand Design and Molecular Interactions

Key contributions of the furan heterocycle include:

Bioisosterism: The furan ring is often used as a bioisostere for a phenyl ring or other heterocyclic systems. It offers a different electronic distribution and steric profile while maintaining a degree of aromatic character. This can lead to improved selectivity or reduced toxicity.

Hydrogen Bonding: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in a protein's binding site.

Molecular Scaffolding: The furan ring serves as a rigid scaffold that properly orients the other functional groups of the molecule for optimal interaction with the target. Its planarity can facilitate stacking interactions with aromatic amino acid residues.

Metabolic Considerations: The furan ring can be susceptible to metabolic oxidation. Understanding its metabolic fate is crucial in the drug design process.

The incorporation of a furan ring is a strategic choice in ligand design, offering a unique combination of electronic and structural features. researchgate.net

Pyrazole Core Modifications and Their Impact on Molecular Interaction Profiles

The pyrazole ring is the central scaffold of this compound and is a well-established "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs. nih.govmdpi.com Modifications to the pyrazole core itself can have a profound impact on the molecule's biological activity. nih.gov

Important modifications and their consequences include:

N-1 Substitution: As mentioned earlier, substitution at the N-1 position is a primary strategy. The nature of the substituent can influence the orientation of the entire molecule within a binding pocket and can introduce new points of interaction.

C-4 Substitution: The C-4 position of the pyrazole ring is susceptible to electrophilic substitution. nih.gov Introducing small substituents at this position can fine-tune the electronic properties of the ring and probe for additional interactions within the binding site.

Isomeric Forms: The position of the substituents on the pyrazole ring is critical. For instance, moving the furan group from the C-3 to the C-5 position would create a different isomer with a distinct three-dimensional shape and interaction profile.

Fused Ring Systems: The pyrazole ring can be fused with other rings to create more complex, rigid structures like pyrazolo[3,4-d]pyrimidines. nih.gov This strategy can lead to highly potent and selective compounds by locking the molecule into a specific conformation.

The versatility of pyrazole chemistry allows for extensive exploration of the chemical space, enabling the optimization of molecular interactions. orientjchem.org

High-Throughput Virtual Screening and Library Design for SAR Elucidation

High-throughput virtual screening (vHTS) is a powerful computational method used to explore the SAR of a compound class like bromofurylpyrazoles. nih.gov This approach allows for the rapid in silico evaluation of large libraries of virtual compounds, prioritizing a smaller, more manageable set for chemical synthesis and biological testing. nih.govsygnaturediscovery.com

The process of vHTS for SAR elucidation typically involves the following steps:

Library Design and Generation: A virtual library of compounds is created based on the this compound scaffold. This library would include systematic variations at the key modification sites identified in SAR exploration (N-1, C-4 of the pyrazole, furan substitutions, and halogen variations). harvard.edu

Target Selection and Preparation: A three-dimensional structure of the biological target (e.g., an enzyme or receptor) is obtained, either from experimental data (like X-ray crystallography) or through homology modeling. nih.gov

Molecular Docking: The virtual compounds from the library are "docked" into the binding site of the target protein. Docking algorithms predict the preferred binding orientation and conformation of the ligand.

Scoring and Ranking: A scoring function is used to estimate the binding affinity of each compound. The compounds are then ranked based on their predicted affinity. nih.gov

Hit Selection and Analysis: The top-ranked compounds ("hits") are visually inspected and analyzed to ensure they form plausible interactions with the target. This analysis provides valuable insights into the SAR of the series and guides the design of the next generation of compounds. researchgate.net

vHTS significantly accelerates the drug discovery process by focusing experimental efforts on compounds with the highest probability of being active. researchgate.net

Advanced Applications and Material Science Potentials of Pyrazole Furan Derivatives

Applications in Agrochemical Development

The pyrazole (B372694) ring is a well-established "privileged scaffold" in medicinal and agrochemical chemistry. Its presence in numerous commercial products underscores its importance. The incorporation of a furan (B31954) moiety and a bromine atom into this scaffold, as seen in 5-Bromo-3-(furan-2-yl)-1H-pyrazole, offers a unique electronic and structural profile for developing new active ingredients.

Design of Compounds for Crop Protection Applications

The design of novel crop protection agents often relies on the modification of known active scaffolds. Pyrazole-based fungicides, herbicides, and insecticides have a significant market presence. The core structure of this compound serves as a foundational template for creating libraries of new derivatives. The bromine atom at the 5-position is a particularly valuable functional handle. It can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents, allowing chemists to fine-tune the molecule's biological activity, selectivity, and environmental profile. For instance, derivatives of pyrazole carboxamides are known to have potent fungicidal properties.

While direct studies on the agrochemical activity of this compound are not extensively documented in public literature, the known activities of related compounds provide a strong rationale for its investigation.

Table 1: Examples of Commercial Pyrazole-Based Agrochemicals

Compound Name Type Mode of Action
Fipronil Insecticide GABA-gated chloride channel antagonist
Penthiopyrad Fungicide Succinate dehydrogenase inhibitor (SDHI)
Pyrasulfotole Herbicide 4-hydroxyphenylpyruvate-dioxygenase (HPPD) inhibitor

Novel Scaffolds for Pest Management Agents

The development of new pest management agents is driven by the need to overcome resistance to existing products and to find more selective, environmentally benign solutions. The this compound structure is a novel scaffold that combines the features of both pyrazole and furan rings, both of which are present in biologically active molecules. Phenylpyrazole insecticides like Fipronil and Ethiprole demonstrate the effectiveness of this class against a broad spectrum of insect pests by disrupting the central nervous system.

Research into related structures, such as 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, has led to the synthesis of new heterocyclic compounds with demonstrated antimicrobial activity, highlighting the potential of the furan-pyrazole core in developing agents against plant pathogens. The strategic placement of the bromine atom allows for its use as a key building block to construct more complex molecules aimed at specific biological targets within pests.

Development of Functional Materials

Beyond bioactivity, heterocyclic compounds like pyrazoles are increasingly recognized for their utility in material science, particularly in optics and electronics.

Luminescent Properties and Dye Applications

Pyrazole derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them candidates for use as organic dyes and fluorescent probes. The extended π-conjugated system that can be formed by the linkage of the pyrazole and furan rings in this compound is a key prerequisite for luminescence. The specific emission and absorption wavelengths would be influenced by substitutions on the pyrazole nitrogen or by replacing the bromine atom. While the specific luminescent properties of this exact compound are not widely reported, the general characteristics of the pyrazole class suggest potential for such applications.

Integration into Polymeric and Nanomaterial Systems

The reactive handles on this compound—namely the N-H proton and the C-Br bond—make it an attractive monomer or functionalizing agent for incorporation into larger systems. It could potentially be integrated into polymer backbones or attached as a pendant group to modify the properties of existing polymers. Such functionalized polymers could exhibit novel thermal, optical, or binding properties. Similarly, its structure could be used to create ligands for coating nanoparticles, imparting specific recognition or catalytic capabilities to the nanomaterial system.

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

Perhaps the most immediate and versatile application of this compound is its role as a synthetic intermediate. Its structure is endowed with multiple, chemically distinct reaction sites that can be addressed selectively to build more elaborate molecules.

The key reactive sites include:

The C5-Bromo Group: This is an excellent site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new aryl, alkyl, or acetylenic groups. This is a common strategy for building molecular complexity.

The N1-H Group: The pyrazole nitrogen can be readily alkylated, arylated, or acylated. This not only allows for the introduction of diverse substituents but also provides a route to control the tautomeric form of the pyrazole ring, which can be crucial for biological activity.

The Furan Ring: The furan ring can participate in electrophilic substitution reactions or Diels-Alder cycloadditions, offering further pathways for derivatization.

This multi-faceted reactivity makes this compound a valuable building block for combinatorial chemistry libraries aimed at drug discovery and agrochemical research. The synthesis of pyrazole derivatives from furan precursors is a documented strategy, and this compound represents a key intermediate that can be further elaborated.

Table 2: Potential Synthetic Transformations of this compound

Reactive Site Reaction Type Potential Reagents Resulting Structure
C5-Br Suzuki Coupling Arylboronic acid, Pd catalyst, Base 5-Aryl-3-(furan-2-yl)-1H-pyrazole
C5-Br Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base 5-Alkynyl-3-(furan-2-yl)-1H-pyrazole
N1-H N-Alkylation Alkyl halide, Base 1-Alkyl-5-bromo-3-(furan-2-yl)-1H-pyrazole

Precursors for Multi-Heterocyclic Systems

The true synthetic value of this compound lies in its capacity to act as a precursor for a wide array of multi-heterocyclic systems. The bromine atom at the C5 position of the pyrazole ring is a key functional group that enables the extension of the molecular structure through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. nih.govwikipedia.org Methods like the Suzuki-Miyaura and Sonogashira reactions allow for the formation of new carbon-carbon bonds, linking the pyrazole-furan core to other aromatic or aliphatic systems. nih.govwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves coupling the bromopyrazole with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for synthesizing complex biaryl or heteroaryl structures. By reacting this compound with various arylboronic acids, a library of 5-aryl-3-(furan-2-yl)-1H-pyrazoles can be generated. This is a common strategy for creating compounds with tailored electronic and photophysical properties for materials science or for exploring structure-activity relationships in drug discovery. nih.govmdpi.com

Sonogashira Coupling: This reaction couples the bromopyrazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.com The introduction of an alkyne linker provides a rigid and linear extension to the molecular scaffold. organic-chemistry.orgyoutube.com These resulting alkynyl-pyrazoles can be valuable intermediates themselves, as the alkyne can undergo further transformations, such as cycloadditions, to form additional heterocyclic rings, leading to highly complex, fused, or spirocyclic systems. nih.gov

The N-H group of the pyrazole ring also offers a site for annulation, where another ring can be fused onto the pyrazole core. For instance, reaction with bifunctional reagents can lead to the formation of pyrazolo-fused systems like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-d]pyrimidines, which are prominent scaffolds in medicinal chemistry. journalijar.comnih.gov

The table below illustrates potential multi-heterocyclic systems that could be synthesized from this compound.

Reaction TypeCoupling PartnerResulting Compound ClassPotential Application
Suzuki-Miyaura CouplingPhenylboronic acid5-Phenyl-3-(furan-2-yl)-1H-pyrazoleOrganic Electronics, Medicinal Chemistry
Suzuki-Miyaura CouplingPyridine-3-boronic acid5-(Pyridin-3-yl)-3-(furan-2-yl)-1H-pyrazoleLigand Design, Agrochemicals
Sonogashira CouplingPhenylacetylene5-(Phenylethynyl)-3-(furan-2-yl)-1H-pyrazoleFunctional Materials, Synthetic Intermediate
Sonogashira CouplingEthynyltrimethylsilane5-((Trimethylsilyl)ethynyl)-3-(furan-2-yl)-1H-pyrazolePrecursor for terminal alkynes
Buchwald-Hartwig AminationAnilineN-Phenyl-3-(furan-2-yl)-1H-pyrazol-5-amineMedicinal Chemistry

Scaffold for Pharmacophore Development and Derivatization

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The pyrazole-furan motif present in this compound is considered a "privileged scaffold" in medicinal chemistry. mdpi.com Pyrazole and its derivatives are found in numerous FDA-approved drugs and are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. globalresearchonline.netpharmatutor.orgresearchgate.netresearchgate.net

The derivatization of the this compound scaffold can be systematically explored at three main positions to develop new pharmacophores:

Modification at the C5-Position: As discussed previously, the bromine atom is a versatile handle for introducing a wide variety of substituents through cross-coupling reactions. This allows for the precise tuning of the molecule's size, shape, and lipophilicity, which are critical parameters for optimizing binding affinity and selectivity towards a biological target. Introducing different aryl, heteroaryl, or alkyl groups at this position can dramatically alter the compound's pharmacological profile.

Modification at the N1-Position: The pyrazole ring contains a reactive N-H group that can be readily functionalized. N-alkylation or N-arylation introduces substituents that can act as key interaction points with a biological receptor, for example, by forming hydrogen bonds or engaging in hydrophobic interactions. nih.govresearchgate.netsemanticscholar.org The regioselectivity of N-alkylation in unsymmetrical pyrazoles can often be controlled by the choice of reagents and reaction conditions, allowing for the selective synthesis of specific isomers. nih.gov

The combination of these modification sites provides a powerful platform for generating large libraries of diverse compounds for high-throughput screening and for the rational design of new therapeutic agents.

The table below details the potential points of derivatization on the this compound scaffold and the chemical transformations that can be employed.

Derivatization SiteReaction TypeReagent ExampleResulting Functional Group
C5-Position (via Br) Suzuki-Miyaura Coupling4-Methoxyphenylboronic acid5-(4-Methoxyphenyl) group
C5-Position (via Br) Sonogashira CouplingPropargyl alcohol5-(3-Hydroxyprop-1-yn-1-yl) group
C5-Position (via Br) Stille CouplingTributyl(vinyl)stannane5-Vinyl group
N1-Position (via N-H) N-AlkylationMethyl iodideN-Methyl group
N1-Position (via N-H) N-AcylationAcetyl chlorideN-Acetyl group
N1-Position (via N-H) Michael AdditionEthyl acrylateN-CH₂CH₂COOEt group

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-3-(furan-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazines with β-diketones or via cross-coupling reactions. For brominated pyrazoles, Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with brominated precursors and furan-containing boronic acids is effective . Reaction temperature (60–80°C) and solvent choice (THF or DMF) critically affect yield, with DMF favoring higher conversions due to better ligand stabilization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for furan protons (δ 6.3–7.4 ppm, multiplet) and pyrazole protons (δ 7.8–8.2 ppm, singlet for H-4). Bromine substituents deshield adjacent protons .
  • IR : Characteristic peaks for C-Br stretch (~550–650 cm⁻¹) and C=N/C=C stretches (1500–1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular formula (C₇H₅BrN₂O), with isotopic patterns confirming bromine presence .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests under varying pH (4–9) and temperatures (4°C vs. 25°C) reveal degradation via hydrolysis of the furan ring under strongly acidic conditions. Long-term storage at –20°C in anhydrous DMSO is recommended .

Advanced Research Questions

Q. How can contradictory biological activity data for brominated pyrazoles be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies often arise from substituent positioning and electronic effects. For example, bromine at position 5 (vs. 3) enhances electrophilicity, influencing interactions with biological targets. Use systematic SAR by synthesizing analogs with halogen substituents (Br, Cl) and measuring binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Statistical tools like multivariate regression can isolate critical structural determinants .

Q. What experimental strategies optimize catalytic efficiency in synthesizing this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance cross-coupling efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining >85% yield .
  • In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions. Bromine’s electronegativity creates a partial positive charge at C-5, making it susceptible to nucleophilic attack. Solvent effects (PCM model) and transition-state analysis (NEB method) further refine predictions . Validate models experimentally via kinetic studies with varying nucleophiles (e.g., amines, thiols) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Bromine’s heavy atom effect complicates crystal packing. Use slow evaporation in mixed solvents (e.g., CHCl₃:hexane) to promote ordered lattices. Single-crystal X-ray diffraction (SCXRD) at 100 K with synchrotron radiation improves resolution, as demonstrated for analogous bromopyrazoles (R factor < 0.03) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results for brominated pyrazoles across cell lines?

  • Methodological Answer : Cell-specific metabolic pathways (e.g., CYP450 activity) may differentially activate prodrug forms. Conduct comparative studies with isogenic cell lines (e.g., HepG2 vs. HEK293) and measure intracellular metabolite levels via LC-MS. Control for variables like oxygen tension and cell cycle synchronization .

Experimental Design Tables

Parameter Optimized Condition Impact on Outcome Reference
Suzuki Coupling SolventDMF (vs. THF)↑ Yield (92% vs. 78%)
Reaction Temperature80°C (vs. 60°C)Faster kinetics (t₁/₂ = 30 min)
Crystallization SolventCHCl₃:Hexane (1:3)High-quality crystals (R factor 0.024)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.